![molecular formula C19H17N3OS B14667377 N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine CAS No. 40763-21-1](/img/structure/B14667377.png)
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
The synthesis of N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 3,5,6-trimethylbenzofuran-2-carbaldehyde with 2-aminobenzothiazole under appropriate reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of microwave irradiation or one-pot multicomponent reactions .
Análisis De Reacciones Químicas
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the mycobacteria. Molecular docking studies have shown that the compound binds effectively to the active site of DprE1, highlighting its potential as a potent inhibitor .
Comparación Con Compuestos Similares
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities but less structural complexity.
Benzofuran-2-carbaldehyde derivatives: Compounds with a benzofuran core that exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined benzofuran and benzothiazole moieties, which contribute to its enhanced biological activity and potential therapeutic applications .
Propiedades
Número CAS |
40763-21-1 |
|---|---|
Fórmula molecular |
C19H17N3OS |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[(3,5,6-trimethyl-1-benzofuran-2-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H17N3OS/c1-11-8-14-13(3)17(23-16(14)9-12(11)2)10-20-22-19-21-15-6-4-5-7-18(15)24-19/h4-10H,1-3H3,(H,21,22) |
Clave InChI |
NQKNZTBQFNPPSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=C2C)C=NNC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


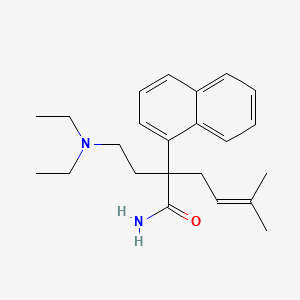

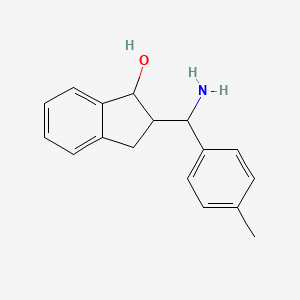
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)



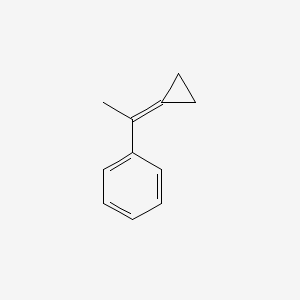
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

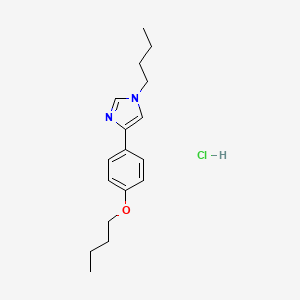
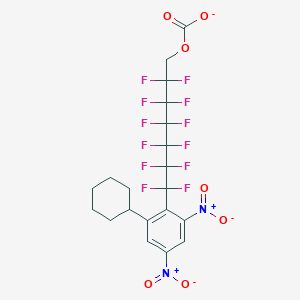
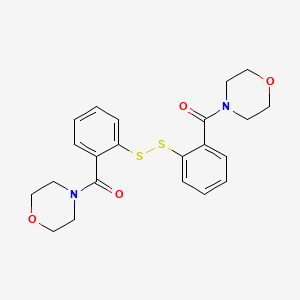
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
